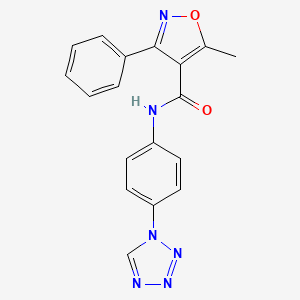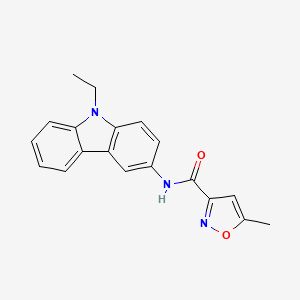
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-640674 is a chemical compound with the molecular formula C22H18N4. It is a quinazoline derivative, specifically 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)quinazoline
Preparation Methods
The synthesis of WAY-640674 involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the isoquinolinyl and pyridinyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain WAY-640674 in its pure form.
Chemical Reactions Analysis
WAY-640674 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in WAY-640674.
Substitution: Substitution reactions are common, where specific groups on the quinazoline core are replaced with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a biochemical probe to study cellular processes.
Medicine: Preliminary studies suggest that WAY-640674 may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of WAY-640674 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H18N4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C22H18N4/c1-2-7-18-15-26(13-11-16(18)6-1)22-19-9-3-4-10-20(19)24-21(25-22)17-8-5-12-23-14-17/h1-10,12,14H,11,13,15H2 |
InChI Key |
JKPCEULHIROZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


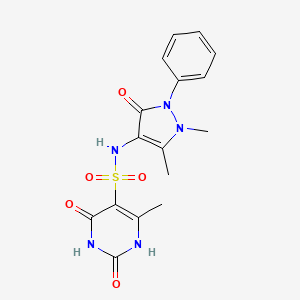
![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
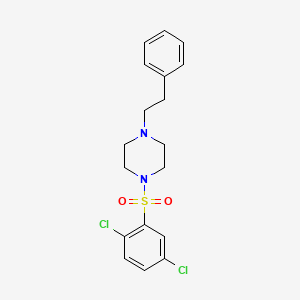
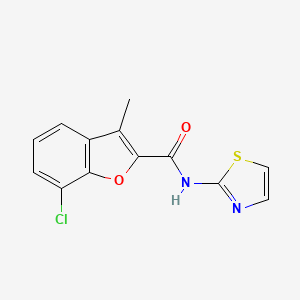
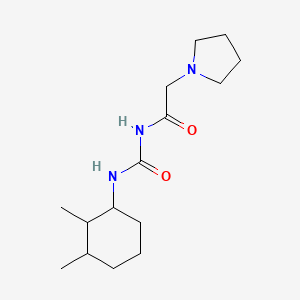

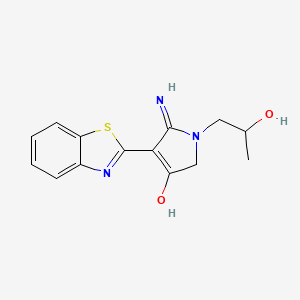
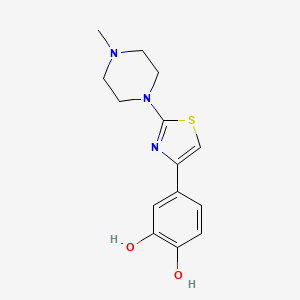
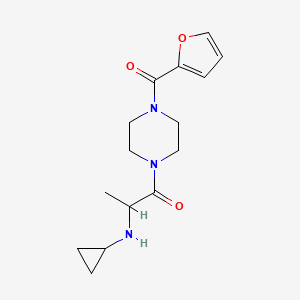
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)

